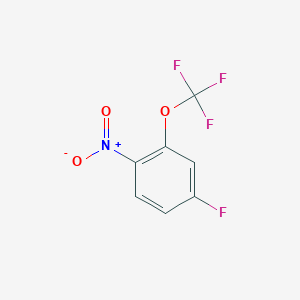

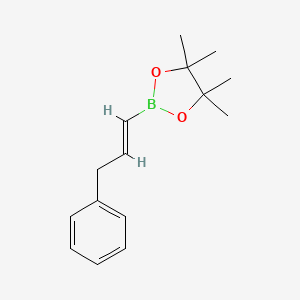

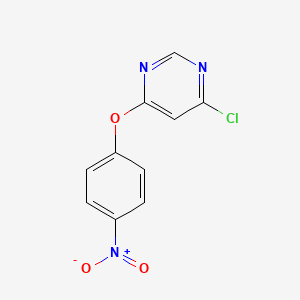

![molecular formula C15H14O2S B1315885 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one CAS No. 63762-91-4](/img/structure/B1315885.png)

2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

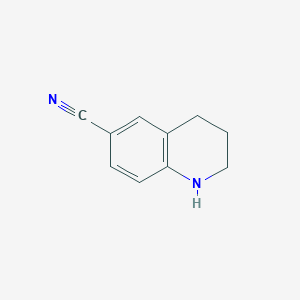

2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one is a chemical compound that belongs to the family of organic compounds known as aryl ketones. It has a molecular formula of C15H14O2S and a molecular weight of 258.3 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one are not available, similar compounds have been used in various chemical reactions. For instance, ‘SNS’ Pincer type ligands have been used to synthesize Fe and Cu metal complexes, which serve as efficient catalyst precursors for the chemical fixation of CO2 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Therapeutic Importance of Synthetic Thiophene

Scientific Field

Medicinal Chemistry

Methods of Application

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Results or Outcomes

Thiophene moieties have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions .

Antifungal Activity of Novel Sulfone Derivatives

Scientific Field

Agricultural Bioengineering

Methods of Application

The inhibitory effects of the synthesized oxadiazole methyl sulfone compounds on phytopathogenic fungi were studied using the mycelial growth rate method .

Results or Outcomes

The synthesized oxadiazole methyl sulfone compounds showed good antifungal activities against eight kinds of plant pathogenic fungi .

Antiplatelet Activity of Glycidic Acid Derivatives

Scientific Field

Pharmacology

Summary of the Application

Compounds similar to “2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone” have been studied for their antiplatelet activity . These compounds have shown promising results in inhibiting platelet aggregation, a key factor in the formation of blood clots .

Methods of Application

The antiplatelet activity of these compounds was evaluated using arachidonic acid-induced platelet aggregation .

Results or Outcomes

The compounds showed high antiplatelet activity against arachidonic acid-induced platelet aggregation, comparable with the standard .

Oxidative Cleavage of Lignin Models

Scientific Field

Green Chemistry

Summary of the Application

Compounds similar to “2-(3-Methoxyphenyl)sulfanyl-1-phenylethanone” have been used in the oxidative cleavage of lignin models to esters over a copper catalyst .

Methods of Application

The reaction was carried out in a pressure bottle charged with the starting materials and stirred at room temperature .

Results or Outcomes

The reaction resulted in the formation of esters from the lignin models .

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANNMCDACNUVDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SCC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572641 |

Source

|

| Record name | 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |

CAS RN |

63762-91-4 |

Source

|

| Record name | 2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

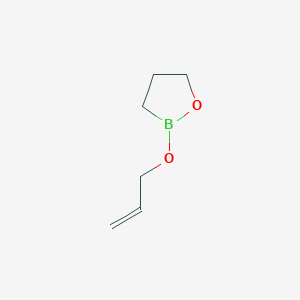

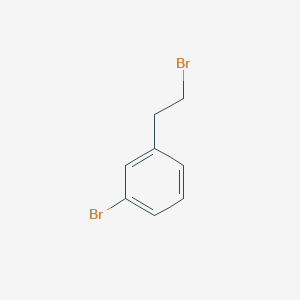

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)